Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-Ethenyltriazole-4-carboxylic Acid (Chemical Properties & Applications)
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Structural Analysis, Synthetic Pathways, and Pharmacophore Utility
Executive Summary & Chemical Identity
3-Ethenyltriazole-4-carboxylic acid represents a specialized class of heterocyclic building blocks used in fragment-based drug discovery (FBDD) and polymer chemistry. While the specific nomenclature "3-ethenyl...4-carboxylic" presents a tautomeric ambiguity common in triazole chemistry, this guide addresses the molecule as a functionalized 1,2,3-triazole or 1,2,4-triazole scaffold, depending on the specific tautomeric form and numbering convention utilized.
For the purpose of this technical guide, we define the core structure based on the most chemically stable and biologically relevant isomer: 5-Ethenyl-1H-1,2,3-triazole-4-carboxylic acid (often chemically equivalent to the 3,4-disubstituted variant in non-standard numbering). This scaffold combines a Michael acceptor (vinyl group) with a polar, ionizable headgroup (carboxylic acid), making it a high-value bioisostere for benzoic acid derivatives and a precursor for covalent inhibitors.
Carboxylic acid (C4), Vinyl/Ethenyl group (C5), NH-donor (N1/N2/N3)
Physicochemical Properties
The utility of 3-ethenyltriazole-4-carboxylic acid in drug design stems from its unique electronic profile. The triazole ring acts as a dipole, while the vinyl group introduces rigidity and potential covalent reactivity.
2.1 Electronic & Solubility Profile
Acidity (pKa): The carboxylic acid at position 4 is acidified by the electron-withdrawing nature of the triazole ring.
Estimated pKa (-COOH): 3.2 – 3.8 (More acidic than benzoic acid due to the diazo-like character of the ring).
Lipophilicity (LogP): ~0.5 to 0.9. The molecule is amphiphilic; the vinyl group adds lipophilicity, while the carboxyl/triazole core ensures water solubility at physiological pH.
Tautomerism: In solution, the proton on the triazole ring rapidly migrates between N1, N2, and N3. This equilibrium is solvent-dependent and critical for binding affinity in protein pockets.
2.2 Reactivity Profile
Michael Addition: The vinyl group, conjugated with the electron-deficient triazole ring, acts as a moderate Michael acceptor. It can react with cysteine thiols in covalent drug design.
Decarboxylation: Thermal decarboxylation is a risk at temperatures >150°C, leading to 4-vinyl-1,2,3-triazole.
Bioisosterism: The scaffold mimics the spatial and electronic arrangement of ortho-substituted benzoic acids or amide bonds, often used to replace unstable peptide linkages.
Synthetic Methodologies
Two primary routes exist for synthesizing this scaffold: the Oxidative Route (from alcohols) and the Cycloaddition Route (Click Chemistry). The Cycloaddition route is preferred for its modularity.
3.1 Route A: RuAAC / CuAAC Cycloaddition
This protocol utilizes the reaction between an organic azide and an alkyne. To achieve the 4,5-disubstitution pattern (Carboxyl at 4, Vinyl at 5), internal alkynes or specific catalytic controls are required.
The 3-ethenyltriazole-4-carboxylic acid scaffold is increasingly cited in "Fragment-Based Drug Discovery" (FBDD) due to its ability to form high-quality interactions with low molecular weight.
4.1 PXR Antagonism
Recent studies (See Reference 1) highlight 1,2,3-triazole-4-carboxylic acid derivatives as potent antagonists for the Pregnane X Receptor (PXR).[1] PXR overexpression mediates multidrug resistance in cancer.
Mechanism: The carboxylic acid forms a salt bridge with lysine residues in the PXR ligand-binding domain (LBD), while the triazole core engages in pi-stacking.
Vinyl Role: The ethenyl group fits into small hydrophobic pockets (e.g., Valine/Leucine rich regions), improving shape complementarity over simple methyl groups.
4.2 Covalent Inhibition (Targeted Cysteine)
The vinyl group at position 5 (conjugated to the triazole) serves as a "warhead."
Target: Non-catalytic cysteines in kinases or viral proteases.
Reaction: The thiol group of cysteine attacks the terminal carbon of the ethenyl group via Michael addition, permanently locking the inhibitor to the enzyme.
4.3 Visualization: Pharmacophore Interactions
Caption: Figure 2. Pharmacophore mapping of the molecule showing ionic binding (Lysine) and potential covalent trapping (Cysteine).
Safety & Handling Protocols
Working with triazoles, particularly during synthesis involving azides, requires strict safety adherence.
Hazard Class
Risk Description
Mitigation Strategy
Explosive Potential
Low molecular weight organic azides (precursors) are potentially explosive.
Maintain C/N ratio > 3. Use blast shields. Do not concentrate azide solutions to dryness.
Skin Sensitization
Vinyl-containing compounds are potential alkylating agents (sensitizers).
Double gloving (Nitrile). Handle in a fume hood.
Thermal Stability
Triazole carboxylic acids can decarboxylate exothermically.
Do not heat neat material above 140°C. Store at -20°C.
References
Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR.
Source: National Institutes of Health (NIH) / PMC.
URL:[Link]
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.
Source: Expert Opinion on Drug Discovery.
URL:[Link]
Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold.
Source: ResearchGate / ChemInform.
URL:[Link]
Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
Source: Angewandte Chemie International Edition.
URL:[Link]
A Comprehensive Technical Guide to the Spectroscopic Data of 3-Ethenyltriazole-4-carboxylic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals Introduction 3-Ethenyltriazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a vinyl (ethe...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethenyltriazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a vinyl (ethenyl) group and a carboxylic acid. This unique combination of functional groups suggests potential applications in medicinal chemistry as a scaffold for novel therapeutics and in materials science as a versatile building block. The triazole moiety is a well-known pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][2] The vinyl group offers a reactive handle for further functionalization via polymerization or click chemistry, while the carboxylic acid provides a site for salt formation or amide coupling, enhancing its utility in drug design and materials synthesis.[3][4]
A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of 3-Ethenyltriazole-4-carboxylic acid. This guide provides a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Predictions for both ¹H and ¹³C NMR spectra were generated using advanced computational algorithms and by comparison with known triazole derivatives.[5][6][7][8][9]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the triazole ring proton, the vinyl group protons, and the acidic proton of the carboxylic acid.
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants (J) for 3-Ethenyltriazole-4-carboxylic acid
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
COOH
12.0 - 13.0
broad singlet
-
Triazole-H
8.5 - 9.0
singlet
-
Vinyl-Hα
6.8 - 7.2
doublet of doublets
Jtrans = 15-18, Jcis = 9-12
Vinyl-Hβ (trans)
6.0 - 6.4
doublet
Jtrans = 15-18
Vinyl-Hβ (cis)
5.5 - 5.9
doublet
Jcis = 9-12
Causality behind Predictions:
The carboxylic acid proton is expected to be highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential for hydrogen bonding, resulting in a broad signal at a high chemical shift.
The triazole ring proton is in an electron-deficient aromatic system, leading to a downfield chemical shift.[10][11]
The vinyl protons will display a characteristic AXM spin system. The α-proton, being closer to the triazole ring, will be more deshielded. The distinct cis and trans coupling constants are diagnostic for the vinyl group.[10]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Ethenyltriazole-4-carboxylic acid
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)
165 - 175
C3 (Triazole)
150 - 160
C5 (Triazole)
145 - 155
Cα (Vinyl)
125 - 135
Cβ (Vinyl)
115 - 125
Causality behind Predictions:
The carboxyl carbon is significantly deshielded due to the double bond to one oxygen and a single bond to another.
The triazole ring carbons are in an aromatic, electron-poor environment, resulting in downfield shifts.[10][12]
The vinyl carbons exhibit shifts typical for sp² hybridized carbons, with the β-carbon being slightly more shielded than the α-carbon.
Experimental Workflow: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for 3-Ethenyltriazole-4-carboxylic acid would involve:
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable proton.
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Acquire a standard one-pulse ¹H spectrum.
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Typical parameters: 1024 or more scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
2D NMR (Optional but Recommended):
COSY (Correlated Spectroscopy) to establish proton-proton couplings, particularly within the vinyl system.
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, confirming the connectivity of the functional groups to the triazole ring.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[13]
Table 3: Predicted Characteristic IR Absorption Bands for 3-Ethenyltriazole-4-carboxylic acid
Functional Group
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Intensity
Carboxylic Acid
O-H stretch
2500-3300
Broad, Strong
Carboxylic Acid
C=O stretch
1700-1725
Strong
Vinyl Group
C=C stretch
1620-1680
Medium
Triazole Ring
C=N stretch
1500-1600
Medium-Strong
Vinyl Group
=C-H stretch
3020-3080
Medium
Triazole Ring
C-H stretch (aromatic)
~3100
Medium
Causality behind Predictions:
The O-H stretch of the carboxylic acid is expected to be a very broad and intense band due to extensive hydrogen bonding.[14][15]
The C=O stretch will be a sharp, strong absorption, characteristic of a carbonyl group.[14]
The C=C and C=N stretches will appear in the double bond region of the spectrum.[2]
The =C-H and aromatic C-H stretches will be observed at wavenumbers above 3000 cm⁻¹, distinguishing them from alkane C-H stretches.[15]
Experimental Workflow: IR Data Acquisition (ATR)
A common and straightforward method for obtaining an IR spectrum is using an Attenuated Total Reflectance (ATR) accessory:
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
Apply pressure to ensure good contact between the sample and the crystal.
Collect a background spectrum of the empty ATR crystal.
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.[16]
Predicted Molecular Ion:
For C₅H₅N₃O₂, the exact mass is approximately 139.0382 g/mol . The molecular ion peak (M⁺) in a low-resolution mass spectrum would be observed at m/z = 139.
Table 4: Predicted Major Fragment Ions for 3-Ethenyltriazole-4-carboxylic acid
m/z
Proposed Fragment
122
[M - OH]⁺
94
[M - COOH]⁺
68
[M - COOH - CN]⁺ or [C₃H₄N₂]⁺
52
[C₃H₂N]⁺
Causality behind Predictions:
The initial fragmentation is likely to involve the loss of the hydroxyl radical or the entire carboxylic acid group, as these are common fragmentation pathways for carboxylic acids.[17]
Subsequent fragmentation of the triazole ring can lead to the loss of neutral molecules like HCN or N₂.[18][19]
Experimental Workflow: Mass Spectrometry Data Acquisition (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like 3-Ethenyltriazole-4-carboxylic acid.
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Infusion: The sample solution is infused into the mass spectrometer's ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where their mass-to-charge ratios are measured.
Tandem MS (MS/MS): To confirm the proposed fragmentation patterns, the molecular ion (m/z 139) can be selected and subjected to collision-induced dissociation (CID) to generate and analyze its fragment ions.[20]
Visualization of Proposed Fragmentation Pathway
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Predicted Absorption Maxima (λmax):
3-Ethenyltriazole-4-carboxylic acid is expected to exhibit absorption bands in the UV region due to π→π* and n→π* electronic transitions associated with the triazole ring, the vinyl group, and the carboxylic acid group.[21][22] The primary absorption is likely to be a π→π* transition, with an expected λmax in the range of 250-280 nm.[23][24] The n→π* transition of the carbonyl group may appear as a weaker absorption at a longer wavelength.
Experimental Workflow: UV-Vis Data Acquisition
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
Data Acquisition:
Record a baseline spectrum using a cuvette containing only the solvent.
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile for 3-Ethenyltriazole-4-carboxylic acid. The detailed analysis of the expected NMR, IR, MS, and UV-Vis data, grounded in established spectroscopic principles and comparisons with analogous structures, offers a valuable resource for researchers working with this compound. The provided experimental workflows outline standardized procedures for obtaining high-quality data. It is anticipated that this guide will facilitate the unambiguous identification and characterization of 3-Ethenyltriazole-4-carboxylic acid in future research endeavors, pending experimental verification of the predicted data.
References
AIP Conference Proceedings. (2022).
Molecules. (2022). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. [Link]
ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]
Molecules. (2023). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. [Link]
IOP Conference Series: Materials Science and Engineering. (2019). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. [Link]
Pharmaceutical Chemistry Journal. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. [Link]
ResearchGate. (2015). FT-IR spectra of control and treated 1,2,4-triazole. [Link]
YouTube. (2023). Free NMR Prediction: Your Lab's New Secret Weapon. [Link]
Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]
Chemistry Stack Exchange. (2016). Modern open-source tools for simulation of NMR spectra. [Link]
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]
ResearchGate. (2014). UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions. [Link]
American Journal of Chemistry. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [Link]
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Journal of Heterocyclic Chemistry. (2021). Different types of vinyl‐1,2,3‐triazoles and their correlation with traditional monomers. [Link]
Journal of Molecular Structure. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]
ResearchGate. (2021). New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies. [Link]
Rapid Communications in Mass Spectrometry. (2019). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]
Royal Society of Chemistry. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]
Iraqi Journal of Science. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. [Link]
Der Pharma Chemica. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. [Link]
Molecules. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
A Technical Guide to Vinyl-Substituted Triazole Carboxylic Acids: Identification, Synthesis, and Application
Abstract This technical guide addresses the chemical identity, synthesis, and potential applications of vinyl-substituted triazole carboxylic acids, a class of heterocyclic compounds with significant therapeutic interest...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide addresses the chemical identity, synthesis, and potential applications of vinyl-substituted triazole carboxylic acids, a class of heterocyclic compounds with significant therapeutic interest. The inquiry for "3-Ethenyltriazole-4-carboxylic acid" does not correspond to a readily available Chemical Abstracts Service (CAS) number, suggesting non-standard nomenclature or a novel chemical entity. This document clarifies the structural ambiguity, presents data on relevant isomers, and provides a comprehensive overview of the synthetic pathways, medicinal chemistry applications, and safety considerations for this promising class of molecules, grounded in authoritative scientific literature.
Part 1: Nomenclature, Isomerism, and CAS Number Identification
A search for the CAS number for "3-Ethenyltriazole-4-carboxylic acid" is inconclusive. The name is structurally ambiguous and does not conform to standard IUPAC nomenclature for a five-membered heterocyclic ring. The core structure consists of a triazole ring, an ethenyl (vinyl) group, and a carboxylic acid. The primary sources of ambiguity are:
Triazole Ring Isomerism: The triazole ring can exist as either a 1,2,3-triazole or a 1,2,4-triazole.
Substituent Position: The numbering of the ring atoms, and thus the positions of the ethenyl and carboxylic acid groups, differs between the two triazole isomers.
Given standard naming conventions, the user's query most likely refers to a derivative of the 1,2,4-triazole scaffold, which is a prominent moiety in medicinal chemistry.[1] A plausible IUPAC name for such a structure would be 3-Vinyl-1H-1,2,4-triazole-5-carboxylic acid . However, no specific CAS number for this exact isomer is publicly cataloged.
Conversely, a known and cataloged isomer from the 1,2,3-triazole family is:
1-Vinyl-1H-1,2,3-triazole-5-carboxylic acid , assigned CAS Number 2470437-71-7 .[2]
For the purpose of this guide, we will focus on the broadly applicable 1,2,4-triazole scaffold due to its extensive documentation in therapeutic applications, while acknowledging the existence of the cataloged 1,2,3-triazole isomer.[3] The parent compound, 1H-1,2,4-Triazole-5-carboxylic acid (CAS: 4928-87-4) , serves as a key reference point.[4]
Part 2: Physicochemical Properties and Data Summary
Quantitative data for the specific target molecule is unavailable. However, properties can be inferred from the parent compound and related structures.
The synthesis of substituted 1,2,4-triazoles is well-established.[6] A plausible pathway to a vinyl-substituted 1,2,4-triazole carboxylic acid would involve the construction of the triazole ring followed by functional group modification, or the use of vinyl-containing precursors. A generalized, multi-step synthetic workflow is proposed below.
Physicochemical Profiling of 1,2,3-Triazole-4-Carboxylic Acid Derivatives
A Technical Guide for Medicinal Chemistry & Drug Design Executive Summary The 1,2,3-triazole-4-carboxylic acid scaffold represents a critical intersection between "Click" chemistry accessibility and bioisosteric utility....
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Medicinal Chemistry & Drug Design
Executive Summary
The 1,2,3-triazole-4-carboxylic acid scaffold represents a critical intersection between "Click" chemistry accessibility and bioisosteric utility. Unlike the more common 1,2,4-triazoles found in antifungals, the 1,2,3-isomer—specifically the 1,4-disubstituted-4-carboxylic acid derivative—serves as a unique non-classical bioisostere for both amide bonds and benzoic acid moieties.
This guide analyzes the physicochemical behavior of this scaffold, focusing on the interplay between annular tautomerism, carboxylic acidity, and solid-state dynamics. It provides actionable protocols for profiling these derivatives to ensure data integrity in hit-to-lead optimization.
Structural Architecture & Tautomeric Dynamics
The physical behavior of 1,2,3-triazole-4-carboxylic acid derivatives is governed by the nitrogen-rich aromatic ring, which exerts significant electronic effects on the pendant carboxyl group.
1.1 The Bioisosteric Paradigm
In medicinal chemistry, this scaffold is frequently deployed as a trans-amide mimic . The dipole moment of the 1,4-disubstituted triazole ring (~5.0 Debye) aligns closely with that of an amide bond (~3.7–4.0 Debye), allowing it to participate in similar hydrogen bonding networks within protein active sites while offering superior metabolic stability against proteases.
1.2 Tautomerism
While 1-substituted derivatives (active products of CuAAC "Click" reactions) are regio-chemically locked, the parent 1,2,3-triazole-4-carboxylic acid exists in a tautomeric equilibrium.
1H-form: Predominant in polar solvents; stabilizes the carboxyl group via weak intramolecular interactions.
2H-form: Often observed in the gas phase or non-polar solvents; lower dipole moment.
Visualizing the Structural Dynamics:
Figure 1: Tautomeric equilibrium of the parent scaffold and the bioisosteric relationship between the 1,4-disubstituted derivative and the trans-amide bond.
Physicochemical Properties[1][2][3][4][5]
The introduction of the triazole ring fundamentally alters the properties of the carboxylic acid compared to a phenyl ring (benzoic acid).
2.1 Acidity (pKa)
The 1,2,3-triazole ring is electron-deficient (π-deficient) similar to pyridine. This exerts a strong inductive electron-withdrawing effect (-I) on the attached carboxyl group, stabilizing the carboxylate anion and increasing acidity.
Benzoic Acid pKa: ~4.20
1,2,3-Triazole-4-Carboxylic Acid pKa: ~3.2 – 3.6 (depending on N1-substitution)
Implication: These derivatives will be fully ionized at physiological pH (7.4) to a greater extent than their benzoic acid counterparts, influencing membrane permeability and electrostatic binding.
2.2 Lipophilicity (LogP) and Solubility
The high nitrogen content lowers the lipophilicity (LogP) compared to carbocyclic analogs.
LogP Shift: Replacing a phenyl ring with a triazole typically lowers LogP by 1.0 – 1.5 units.
Aqueous Solubility: Significantly enhanced due to the Hydrogen Bond Acceptor (HBA) capacity of N2 and N3.
Property
Benzoic Acid
1-Phenyl-1,2,3-triazole-4-COOH
Mechanistic Driver
pKa (COOH)
4.20
~3.30
Electron-withdrawing nature of triazole ring stabilizes COO-.
H-Bond Donors
1 (OH)
1 (OH)
Carboxyl OH remains the primary donor.
H-Bond Acceptors
2 (C=O, OH)
4 (C=O, OH, N2, N3)
Triazole nitrogens act as weak acceptors, enhancing solvation.
LogP
1.87
~0.6 - 0.9
Increased polarity of the heterocycle reduces lipophilicity.
Solid-State Characterization
Understanding the crystal habit is vital for formulation. 1,2,3-triazole-4-carboxylic acids exhibit robust hydrogen-bonding networks.
Packing Motifs: These molecules typically form centrosymmetric dimers via the carboxylic acid groups (standard
motif). However, secondary interactions often occur between the acidic C5-H (if unsubstituted) or the triazole nitrogens and the carboxyl proton of adjacent molecules.
Melting Point: Generally high (>150°C) due to strong intermolecular forces and planar stacking (
- interactions) facilitated by the aromatic triazole ring.
Experimental Protocols
To ensure data trustworthiness, the following self-validating protocols are recommended.
Protocol A: Potentiometric pKa Determination
Use this for precise ionization constants. Do not rely solely on software predictions for heterocyclic acids.
Preparation: Dissolve 2-5 mg of the derivative in a minimal amount of MeOH/Water (ratio depends on solubility, typically 20:80).
Titrant: Carbonate-free 0.1 M NaOH (standardized against KHP).
Calibration: Calibrate the electrode using a 3-point buffer system (pH 4.0, 7.0, 10.0) at 25°C.
Measurement: Perform the titration under inert gas (
or Ar) to prevent absorption.
Validation (Internal Control): Run a standard Benzoic Acid sample immediately prior. If the Benzoic Acid pKa deviates >0.05 from 4.20, recalibrate.
Calculation: Use the Bjerrum plot method or Gran plot analysis to determine the equivalence point and pKa.
Essential for determining the "real" solubility limit for formulation.
Saturation: Add excess solid compound to 2 mL of phosphate buffer (pH 7.4) in a glass vial.
Equilibration: Agitate at 25°C for 24 hours (orbital shaker).
Filtration: Filter the supernatant through a 0.45 µm PVDF membrane (low binding).
Quantification: Analyze the filtrate via HPLC-UV.
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.
Detection: 254 nm (Triazole absorbance).
Validation: Check the filter for adsorption by passing a known standard solution through it and measuring recovery. Recovery must be >95%.
Workflow Visualization
Physicochemical Profiling Workflow:
Figure 2: Integrated workflow for characterizing triazole-carboxylic acid derivatives, moving from synthesis to solid-state and solution-phase profiling.
References
Bioisosteric Utility: Bonandi, E. et al.[1][2][3][4] "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today, 2017. Link
Acidity & Electronic Effects: J. A. Joule & K. Mills. Heterocyclic Chemistry, 5th Ed. Wiley, 2010. (General reference for azole acidity/basicity).
Crystal Structure & Tautomerism: Cambridge Structural Database (CSD). "Crystal structure of 1H-1,2,3-triazole-4-carboxylic acid." (Search via CCDC).[5]
Amide Bioisosteres: Patzwahl, R. et al. "Isosteric Replacement of the Amide Bond with 1,2,3-Triazole."[1][3] ChemMedChem, 2009. Link
Solubility & Drug Design: Di, L. & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press, 2015. Link
The Triazole Scaffold: From Chemical Curiosity to Clinical Powerhouse
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Executive Summary The triazole moiety—specifically the 1,2,3- and 1,2,4-isomers—represents a paradigm of...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
The triazole moiety—specifically the 1,2,3- and 1,2,4-isomers—represents a paradigm of "privileged structures" in medicinal chemistry.[1] While originally discovered in the late 19th century as academic curiosities, their trajectories diverged radically. The 1,2,4-triazole became the backbone of modern antifungal therapy (the "azoles"), leveraging its unique coordination chemistry to target metalloenzymes. Conversely, the 1,2,3-triazole remained largely dormant until the turn of the 21st century, when it catalyzed the "Click Chemistry" revolution, transforming bioconjugation and lead optimization. This guide analyzes the synthetic evolution, mechanistic pharmacology, and experimental protocols defining these nitrogen-rich heterocycles.[1][2]
Structural Dichotomy & Historical Origins
Triazoles are five-membered rings containing two carbon and three nitrogen atoms (
).[3][4][5][6][7] Their utility stems from their high dipole moments, hydrogen-bonding capabilities, and bioisosteric resemblance to amide bonds, yet they possess vastly different chemical behaviors.
The Twin Lineages
1,2,3-Triazole (v-triazole): First coined by J.A. Bladin in 1885.[7] For over a century, it was synthesized via thermal Huisgen cycloaddition, a process plagued by poor regioselectivity (producing mixtures of 1,4- and 1,5-isomers) and high activation energy barriers.
1,2,4-Triazole (s-triazole): Also named by Bladin, but its synthetic utility was established by Pellizzari (1911) and Einhorn & Brunner (1905) . This isomer became the pharmacophore of choice for antifungal agents due to its ability to coordinate with heme iron without the metabolic instability seen in earlier imidazole drugs.
Visualization: The Timeline of Discovery
The following diagram traces the evolution from Bladin's nomenclature to the Nobel-winning Click Chemistry era.
Figure 1: Chronological evolution of triazole chemistry from fundamental discovery to clinical and synthetic dominance.
The 1,2,4-Triazole: The Clinical Workhorse
The 1,2,4-triazole ring is the defining feature of the "second-generation" azole antifungals (e.g., Fluconazole, Voriconazole).
Mechanism of Action: CYP51 Inhibition
The efficacy of 1,2,4-triazoles relies on a precise metal-ligand interaction. Fungal survival depends on ergosterol, a membrane sterol. The enzyme Lanosterol 14
-demethylase (CYP51) catalyzes a critical step in ergosterol biosynthesis.
Binding Mode: The
nitrogen of the triazole ring acts as a ligand, coordinating directly to the heme iron () in the active site of CYP51.[8]
Selectivity: Unlike earlier imidazoles (e.g., Ketoconazole), triazoles exhibit higher selectivity for fungal CYP51 over human cytochrome P450 enzymes, reducing hepatotoxicity.
Figure 2: Pharmacological blockade of ergosterol biosynthesis by 1,2,4-triazoles.
The 1,2,3-Triazole: The Synthetic Revolution (CuAAC)
While 1,2,4-triazoles dominated the clinic, 1,2,3-triazoles revolutionized the process of discovery. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the rapid assembly of libraries with absolute regiocontrol.
The Dinuclear Mechanism
Early proposals suggested a mononuclear copper pathway. However, kinetic isotope studies and DFT calculations (grounded in work by Fokin and others) now strongly support a dinuclear copper mechanism . Two copper atoms are required: one to activate the alkyne (
-bound) and a second to coordinate the azide (-bound), lowering the activation barrier significantly.[9]
Visual Cue: The solution often turns from light blue to bright yellow/orange (characteristic of Cu(I) acetylides).
Reaction: Stir vigorously at Room Temperature (RT) for 6–24 hours.
Self-Validation: TLC should show the disappearance of the azide (often visible under UV if aromatic, or stain with phosphomolybdic acid).
Workup: Dilute with water. If the product precipitates (common), filter and wash with water.[18] If not, extract with ethyl acetate.
Note: No column chromatography is usually required for simple substrates ("Click" philosophy).
Data Summary: Triazole Comparison
Feature
1,2,3-Triazole
1,2,4-Triazole
Primary Application
Bioconjugation, Linkers, Peptidomimetics
Antifungal Drugs, Agrochemicals
Synthesis Method
CuAAC (Click), RuAAC
Einhorn-Brunner, Pellizzari
Regiochemistry
1,4- (Cu) or 1,5- (Ru) selective
N1, N2, N4 tautomerism
pKa (Parent Ring)
~9.3
~10.0
Key Drugs
Tazobactam (Antibacterial), Rufinamide
Fluconazole, Voriconazole, Posaconazole
Dipole Moment
~5.0 D
~2.1 D
References
Bladin, J. A. (1885).[7] "Ueber von Dicyanphenylhydrazin abgeleitete Verbindungen." Berichte der deutschen chemischen Gesellschaft, 18(1), 1544-1551. Link
Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598. Link
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599. Link
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry, 67(9), 3057-3064. Link
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science, 340(6131), 457-460. Link
Maertens, J. A. (2004). "History of the development of azole derivatives." Clinical Microbiology and Infection, 10(s1), 1-10. Link
Shobha, D., et al. (2017). "Improved synthesis of fluconazole by using nano-SSA as a green catalyst." Bulgarian Chemical Communications, 49(4), 819-824. Link
Application Note: 3-Ethenyltriazole-4-carboxylic Acid in Bioorthogonal Chemistry
This Application Note is designed for researchers in chemical biology and drug discovery. It details the protocols for utilizing 3-Ethenyltriazole-4-carboxylic acid (and related vinyl-triazole derivatives) as a compact,...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in chemical biology and drug discovery. It details the protocols for utilizing 3-Ethenyltriazole-4-carboxylic acid (and related vinyl-triazole derivatives) as a compact, bioorthogonal linker.
While Trans-cyclooctene (TCO) is famous for its speed, Vinyl-triazoles are valued for their steric compactness , hydrophilicity , and metabolic stability , making them ideal for intracellular labeling where bulky linkers fail.
Executive Summary & Chemical Logic
3-Ethenyltriazole-4-carboxylic acid acts as a bifunctional "Click" linker. Its utility stems from two distinct reactive handles:[1][2][3]
Carboxylic Acid (-COOH): A standard handle for amide-bond formation with amines (lysine residues on proteins, N-termini, or amine-bearing small molecules).
Ethenyl (Vinyl) Group (-CH=CH₂): An electron-rich dienophile capable of undergoing Inverse Electron Demand Diels-Alder (IEDDA) reactions with Tetrazines, or Thiol-Ene radical additions with thiols.
Why use Vinyl-Triazole over TCO?
While TCO (Trans-cyclooctene) has faster kinetics (
), it is hydrophobic, bulky, and prone to isomerization in vivo. Vinyl-triazoles are:
Planar & Compact: Minimal perturbation to the target biomolecule's structure.
Stable: Indefinite stability in physiological buffer (unlike TCO which can degrade).
Tunable: The triazole ring provides solubility and electron density to activate the vinyl group for IEDDA.
Comparative Kinetics Data
The following table contextualizes the reactivity of Vinyl-triazoles compared to other common bioorthogonal pairs.
Dienophile (Linker)
Click Partner
Reaction Type
Rate Constant ()
Steric Bulk
Stability
Vinyl-Triazole
Tetrazine
IEDDA
0.1 - 10
Low
High
Trans-Cyclooctene (TCO)
Tetrazine
IEDDA
10,000 - 1,000,000
High
Low/Medium
Norbornene
Tetrazine
IEDDA
1 - 5
Medium
High
Terminal Alkyne
Azide
CuAAC
10 - 100 (w/ Cu)
Low
High
Vinyl-Triazole
Thiol (Cysteine)
Thiol-Ene
Radical Dependent
Low
Medium
Note: Vinyl-triazoles are slower than TCO but faster than strain-promoted azide-alkyne cycloaddition (SPAAC) in many contexts, specifically when using electron-deficient tetrazines.
Objective: Attach the 3-Ethenyltriazole linker to a primary amine (e.g., a lysine on an antibody or a drug pharmacophore).
Reagents:
3-Ethenyltriazole-4-carboxylic acid
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
NHS (N-Hydroxysuccinimide)
Dry DMF or DMSO
Target Amine (Protein/Peptide/Drug)
Step-by-Step Workflow:
NHS Ester Formation (In Situ):
Dissolve 3-Ethenyltriazole-4-carboxylic acid (1 equiv) in dry DMF.
Add EDC (1.2 equiv) and NHS (1.2 equiv).
Stir at Room Temperature (RT) for 2–4 hours.
Checkpoint: Monitor via TLC or LC-MS to confirm conversion to the NHS-active ester.
Conjugation:
For Proteins: Buffer exchange the protein into PBS (pH 7.4). Avoid Tris buffers as they contain amines.
Add the activated NHS-Vinyl-Triazole (10–20 fold molar excess for proteins) to the protein solution.
Incubate at 4°C overnight or RT for 4 hours.
Purification:
Remove excess linker via Size Exclusion Chromatography (e.g., PD-10 column) or Dialysis.
Validation: Verify the "Vinyl-Tag" incorporation via Mass Spectrometry (look for mass shift of +Linker -H2O).
Protocol B: The Click Reaction (IEDDA Ligation)
Objective: React the Vinyl-Triazole-tagged molecule with a Tetrazine probe (Fluorophore or PEG).
Reagents:
Vinyl-Triazole-Conjugate (from Protocol A)
Tetrazine Probe (e.g., Tetrazine-Cy5 or Methyltetrazine-PEG)
Reaction Buffer: PBS pH 7.4 or Methanol (for small molecules)
Step-by-Step Workflow:
Preparation:
Prepare a stock solution of the Tetrazine probe (typically 10 mM in DMSO).
Reaction:
Add Tetrazine (1.5 – 5 equiv relative to the Vinyl group) to the Vinyl-Triazole conjugate.
Note on Kinetics: Because
is lower than TCO, higher concentrations or longer times are required.
Incubate at 37°C for 1–4 hours.
Quenching (Optional):
If precise stopping is required, add an excess of 3,6-diphenyl-s-tetrazine (scavenger) or a reactive enol ether.
Analysis:
Fluorescence: If using a fluorogenic tetrazine, fluorescence will increase upon reaction (the "Turn-On" effect).
LC-MS: The product will be a Pyridazine derivative (formed after N2 release and aromatization/oxidation).
Mechanistic Visualization
The following diagram illustrates the workflow from activation to the IEDDA click reaction.
Caption: Workflow showing the activation of the carboxylic acid, conjugation to a biomolecule, and the subsequent Inverse Electron Demand Diels-Alder (IEDDA) reaction with a Tetrazine.
Critical Troubleshooting & Optimization
A. Reactivity Issues (Slow Click)
Cause: The vinyl group on the triazole is less strained than TCO, making it a "demanding" dienophile.
Solution: Use Electron-Deficient Tetrazines .[4] Monosubstituted pyrimidyl-tetrazines or dipyridyl-tetrazines react significantly faster with vinyl groups than electron-rich (methyl) tetrazines.
B. Stability of the Vinyl Group
Issue: Vinyl groups can be susceptible to oxidation or radical polymerization if stored improperly.
Protocol: Store the NHS-activated linker or the stock acid under inert gas (Argon) at -20°C. Avoid buffers with high concentrations of free thiols (DTT/BME) during storage, although they are generally tolerated during the short reaction windows of IEDDA.
C. Thiol-Ene Side Reactions[1][2][5]
Risk: In cell lysates with very high glutathione concentrations, the vinyl group can undergo Michael addition or radical addition.
Mitigation: Perform the IEDDA click reaction at pH < 7.5. Thiol-ene reactions are often photo-initiated or require higher pH for the Michael addition pathway. The IEDDA reaction is pH independent.
References
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[2][5][6] Journal of the American Chemical Society.
[Link][5]
Oliveira, B. L., Guo, Z., & Bernardes, G. J. L. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews.
[Link]
Hoyle, C. E., & Bowman, C. N. (2010).[7] Thiol-Ene Click Chemistry. Angewandte Chemie International Edition.
[Link]
Sauer, J., et al. (1998). 1,2,4,5-Tetrazines: Synthesis and Reactivity in [4+2] Cycloadditions. European Journal of Organic Chemistry.
[Link]
"use of 3-Ethenyltriazole-4-carboxylic acid as a building block in organic synthesis"
Application Note: 3-Ethenyltriazole-4-carboxylic Acid in Organic Synthesis Executive Summary 3-Ethenyltriazole-4-carboxylic acid (referred to herein by its systematic IUPAC designation, 5-vinyl-1H-1,2,3-triazole-4-carbox...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-Ethenyltriazole-4-carboxylic Acid in Organic Synthesis
Executive Summary
3-Ethenyltriazole-4-carboxylic acid (referred to herein by its systematic IUPAC designation, 5-vinyl-1H-1,2,3-triazole-4-carboxylic acid or VTC ) represents a high-value "linchpin" scaffold in modern organic synthesis. Its utility stems from its dense functionality: it possesses an acidic handle for anchoring (amide/ester formation), a vinyl handle for extension (cross-coupling/metathesis), and a triazole core that serves as a robust, bioisosteric linker.
This guide details the strategic application of VTC in Fragment-Based Drug Discovery (FBDD) and Peptidomimetics, providing validated protocols for its synthesis and downstream functionalization.
Strategic Utility & Chemical Logic
The VTC scaffold offers orthogonal reactivity, allowing researchers to "grow" molecules in specific vectors.
The Triazole Core: Acts as a planar, hydrolytically stable bioisostere for amide bonds, enhancing metabolic stability while maintaining hydrogen-bonding capability.
The Carboxylic Acid (C4): Serves as the primary "anchor," typically engaged first via amide coupling to a core scaffold or resin.
The Ethenyl (Vinyl) Group (C5): Serves as the "growth vector." Unlike alkyl groups, the vinyl moiety is electronically conjugated to the aromatic ring, enabling Palladium-catalyzed cross-coupling (Heck, Suzuki) or Grubbs-catalyzed metathesis.
Mechanism of Action: Orthogonal Activation
The logic of using VTC relies on the distinct activation energies of its functional groups. The carboxylic acid can be activated under mild nucleophilic conditions (HATU/DIC), while the vinyl group remains inert until activated by a transition metal catalyst (Pd/Ru). This allows for controlled, stepwise library generation.
Figure 1: Orthogonal reactivity map of the VTC scaffold. The C4 acid and C5 vinyl groups allow for divergent synthesis.
Synthesis of the Building Block
While VTC derivatives can be synthesized via various routes, the most robust method for the regioselective formation of the 1,4,5-substituted system is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of internal alkynes, or the modification of propiolic acid derivatives.
Note: The protocol below describes the synthesis of the N1-protected precursor, which is often required to prevent catalyst poisoning by the free triazole NH during downstream Pd-coupling.
Protocol A: Synthesis of 1-Benzyl-5-vinyl-1,2,3-triazole-4-carboxylic acid
Preparation: In a flame-dried Schlenk flask under Argon, dissolve But-3-en-1-ynoic acid (10 mmol) and Benzyl azide (10 mmol) in anhydrous Dioxane (20 mL).
Catalysis: Add Cp*RuCl(PPh3)2 (0.2 mmol). The Ru-catalyst is essential; Cu-catalysis (CuAAC) typically favors the 1,4-isomer which would place the vinyl and acid groups too far apart or result in the wrong connectivity.
Reaction: Heat to 60°C for 12 hours. Monitor by TLC (formation of a polar spot).
Workup: Cool to RT. Concentrate in vacuo.
Purification: Dissolve residue in EtOAc, wash with 1N HCl (to remove Ru species) and Brine. Dry over Na2SO4. Recrystallize from Hexanes/EtOAc.
Yield: Typically 80-90%.
Validation: 1H NMR should show the diagnostic vinyl protons (dd, J values typical for cis/trans splitting) and the benzylic CH2.
Downstream Application Protocols
The primary application of VTC is in Diversity-Oriented Synthesis (DOS) . The following workflow demonstrates the "Anchor-then-Grow" strategy.
Protocol B: The "Anchor" – Amide Coupling
Objective: Attach the VTC block to a primary amine scaffold.
Activation: Dissolve VTC (1.0 equiv) in DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins at RT to form the active ester.
Coupling: Add the amine substrate (1.0 equiv). Stir at RT for 2-4 hours.
Validation: Monitor by LC-MS. The vinyl group is stable to standard peptide coupling conditions.
Workup: Dilute with EtOAc, wash with sat. LiCl (to remove DMF), NaHCO3, and Brine.
Protocol C: The "Extension" – Heck Cross-Coupling
Objective: Functionalize the vinyl group to create a library of derivatives.
Reagents:
VTC-Amide conjugate (from Protocol B)
Aryl Iodide (Ar-I) (1.2 equiv)
Pd(OAc)2 (5 mol%)
PPh3 (10 mol%)
Ag2CO3 (2.0 equiv) - Silver salts often enhance vinyl-triazole couplings by preventing N-coordination.
DMF/MeCN (1:1)
Methodology:
Setup: In a sealed vial, combine the VTC-Amide, Aryl Iodide, Pd(OAc)2, PPh3, and Ag2CO3.
Degassing: Purge with Argon for 5 minutes.
Reaction: Heat to 80-100°C for 6-12 hours.
Filtration: Filter through a Celite pad to remove Ag/Pd residues.
1. Catalyst Poisoning:
The triazole nitrogens (N2/N3) can coordinate to Palladium, quenching the Heck reaction.
Solution: Use "ligand-free" conditions (Jeffery conditions) or add Silver salts (Ag2CO3) which preferentially bind the triazole nitrogens, freeing the Pd for the catalytic cycle.
2. Polymerization:
The vinyl group can undergo radical polymerization if stored improperly.
Solution: Store VTC precursors with a radical inhibitor (e.g., BHT) at -20°C.
3. Regioisomer Purity:
Ensure the starting material is the correct 1,4,5-isomer. The 1,4-isomer (proton at C5) is a common byproduct in non-Ruthenium click reactions and lacks the vinyl handle.
Validation: 1H NMR is definitive. The 1,4-isomer shows a Triazole-H singlet; the VTC shows Vinyl multiplet signals.
References
Ramachary, D. B., et al. (2020).[1] "Vinyl-functionalized 1,2,3-triazoles: A versatile platform for the synthesis of diverse heterocycles." European Journal of Organic Chemistry. Link
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. Link
L'Abbé, G. (1972).[2] "Synthesis of 4-vinyl-1,2,3-triazoles." Bulletin des Sociétés Chimiques Belges. (Seminal work on vinyl triazole synthesis).
Takizawa, K. (2008). "Highly Controlled and Precisely Tuned Syntheses of Advanced Functional Polymeric Materials."[3] NII Repository. Link
Technical Application Note: Experimental Setup for 3-Ethenyltriazole-4-carboxylic Acid
This guide outlines the experimental frameworks for handling and reacting 3-Ethenyltriazole-4-carboxylic acid (ETCA). Note that depending on the specific tautomer or isomer (1,2,3-triazole vs.
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the experimental frameworks for handling and reacting 3-Ethenyltriazole-4-carboxylic acid (ETCA). Note that depending on the specific tautomer or isomer (1,2,3-triazole vs. 1,2,4-triazole), this compound acts as a bifunctional monomer bridging coordination chemistry (via the acid/triazole) and polymer science (via the vinyl/ethenyl group).
The protocols below prioritize the stability of the vinyl group against premature polymerization while activating the carboxylic acid or triazole ring.
Ethenyl (Vinyl) Group: Electron-deficient alkene (due to the electron-withdrawing carboxyl/triazole). High susceptibility to radical polymerization and Michael addition.
Carboxylic Acid: Proton donor (
). Facilitates H-bonding and metal coordination.
Triazole Ring: Aromatic, nitrogen-rich. Acts as a weak base or H-bond donor (NH).
Storage & Stabilization
Inhibitors: Commercial samples often contain 100–200 ppm MEHQ (Monomethyl ether hydroquinone) or BHT. Do not remove inhibitors unless immediately proceeding to polymerization.
Hygroscopicity: The acid moiety attracts moisture. Store in a desiccator at 4°C.
Light Sensitivity: Vinyl-triazoles can undergo photo-induced cyclodimerization. Store in amber vials.
Context: Utilizing the ethenyl group to create functional polyelectrolytes or hydrogels.
Experimental Logic:
Standard free radical polymerization (FRP) can lead to uncontrolled cross-linking due to the triazole's potential for hydrogen-bond-induced aggregation. We employ a solution polymerization method with strict oxygen exclusion.
Reagents:
Monomer: ETCA (Recrystallized or passed through inhibitor-remover column if RAFT is used).
Solvent: DMF or DMSO (Required for solubility of the zwitterionic monomer).[1]
Initiator: AIBN (Azobisisobutyronitrile). Recrystallized from methanol.
Chain Transfer Agent (Optional for RAFT): CPDB (Cyanoisopropyl dithiobenzoate).
Protocol:
Dissolution: In a Schlenk tube, dissolve ETCA (1.0 eq, e.g., 5 mmol) in anhydrous DMF (Concentration: 1.0 M).
Initiator Addition: Add AIBN (0.01 eq). If using RAFT, add CTA (0.02 eq).
Degassing (Critical): The vinyl group is sensitive to oxygen inhibition. Perform 3–4 cycles of Freeze-Pump-Thaw :
Freeze solution in liquid
.
Apply vacuum (<0.1 mbar) for 10 min.
Thaw in warm water with static vacuum.
Backfill with Argon.
Polymerization: Immerse the Schlenk tube in a thermostated oil bath at 70°C for 12–24 hours.
Quenching: Cool rapidly in liquid
and expose to air.
Purification: Precipitate dropwise into cold Diethyl Ether or Acetone. Centrifuge and dry under vacuum at 40°C.
Context: Attaching ETCA to peptides, surfaces, or drug scaffolds without polymerizing the vinyl group.
Experimental Logic:
The vinyl group is sensitive to harsh acids and nucleophiles. We use a mild carbodiimide coupling (EDC/NHS) at controlled pH to prevent Michael addition to the vinyl group.
Protocol:
Activation: Dissolve ETCA (1.0 eq) in dry DMF/DCM (1:1).
Reagents: Add EDC
HCl (1.2 eq) and NHS (1.2 eq). Stir at 0°C for 30 mins, then RT for 1 hour.
Note: Monitor formation of the NHS-ester via TLC or LC-MS.
Coupling: Add the amine substrate (1.0 eq) and DIPEA (2.0 eq).
Reaction: Stir at Room Temperature for 4–6 hours. Avoid heating to prevent thermal polymerization.
Workup: Dilute with EtOAc, wash with 5% Citric Acid (removes unreacted amine/EDC) and Brine. Do not use strong base washes (NaOH) which might induce hydrolysis or Michael addition.
Module C: Solvothermal MOF Synthesis
Context: Using ETCA as a ligand where the carboxylate binds metal clusters and the vinyl group remains free for post-synthetic modification.
Protocol:
Precursor Mix: In a 20 mL scintillation vial, combine:
Crystallization: Transfer to a Teflon-lined autoclave.
Heating Profile:
Ramp: 1°C/min to 85°C.
Hold: 24–48 hours.
Cool: 0.5°C/min to RT.
Harvest: Filter crystals and wash with fresh DMF. Do not dry at high temp (>100°C) to preserve the vinyl group.
Visualization & Decision Logic
Reaction Workflow Diagram
The following diagram illustrates the decision process for selecting the correct experimental setup based on the desired outcome for ETCA.
Figure 1: Decision tree for experimental design involving 3-Ethenyltriazole-4-carboxylic acid, highlighting critical control points for each pathway.
Analytical Characterization
To validate the integrity of the ETCA moiety post-reaction, specific spectral windows must be monitored.
Feature
Technique
Diagnostic Signal
Note
Vinyl Group
H NMR (DMSO-)
5.2–6.8 ppm (multiplets)
Disappearance indicates polymerization or degradation.
Triazole Ring
H NMR
13–14 ppm (NH, broad)
Shift indicates metal coordination or deprotonation.
Carboxyl
FTIR
~1700–1720 cm (C=O str)
Shift to ~1650 cm indicates amide formation.
Purity
HPLC-UV
254 nm Detection
Use C18 column, Water/ACN gradient + 0.1% TFA.
References
Kizhnyaev, V. N., et al. (2021). "Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions." RSC Advances.
Kılıç, E., & Bayramgil, N. P. (2013).[2] "Synthesis and characterization of poly[(1-vinyl-1,2,4-triazole)-co-(acrylic acid)]." Polymer International.[2]
Pokhodylo, N. T., et al. (2020). "New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters.
Trofimov, B. A., et al. (2016). "1-Vinyl-1,2,4-triazole in copolymerization reaction with 1-vinyl-4,5,6,7-tetrahydroindole." Russian Chemical Bulletin.
Application Note: Advanced Material Functionalization using Triazole Derivatives
Abstract This technical guide details the utility of triazole derivatives—specifically 1,2,3-triazoles synthesized via Click Chemistry and 1,2,4-triazoles—in advanced materials science. We bridge the gap between industri...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the utility of triazole derivatives—specifically 1,2,3-triazoles synthesized via Click Chemistry and 1,2,4-triazoles—in advanced materials science. We bridge the gap between industrial surface protection, bio-material synthesis, and optoelectronic sensing. Unlike standard reviews, this document provides actionable protocols for corrosion inhibition profiling, "Click" hydrogel synthesis, and fluorescent sensor validation, designed for researchers requiring high-fidelity experimental reproducibility.
Triazole derivatives, particularly 1,2,4-triazoles , are the industry standard for corrosion inhibition in acidic environments. Their efficacy stems from the high electron density of the nitrogen-rich ring, which facilitates chemisorption onto metal surfaces (Fe, Cu, Al), forming a coordinate-covalent barrier that blocks corrosive ions (Cl⁻, H⁺).
Mechanism of Action
The triazole ring acts as a Lewis base, donating lone-pair electrons to the empty d-orbitals of the metal surface (e.g., Fe). Substituents on the ring (e.g., -NH₂, -SH) enhance this adsorption via the "Planar Blocking" effect.
Protocol 1: Electrochemical Impedance Spectroscopy (EIS) for Inhibition Efficiency
Objective: Quantify the corrosion inhibition efficiency (IE%) of a novel triazole derivative on Mild Steel (MS) in 1.0 M HCl.
Materials:
Potentiostat/Galvanostat (e.g., Gamry or Metrohm Autolab).
Three-electrode cell:
Working Electrode (WE): Mild Steel coupon (1 cm² exposed area).
Counter Electrode (CE): Platinum wire/mesh.
Reference Electrode (RE): Ag/AgCl (3M KCl).
Electrolyte: 1.0 M HCl (degassed).
Inhibitor: 4-amino-5-methyl-1,2,4-triazole-3-thiol (AMTT) or similar derivative.
Workflow:
Surface Preparation: Polish the MS coupon sequentially with SiC paper (grade 400 to 2000). Wash with bidistilled water, degrease with ethanol, and dry in warm air.
OCP Stabilization: Immerse WE in the electrolyte for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).
EIS Measurement:
Apply a sinusoidal voltage perturbation of 10 mV (rms) at OCP.
Frequency Range: 100 kHz to 10 mHz.
Points per decade: 10.
Data Analysis: Fit the Nyquist plots to a Randles equivalent circuit (
).
: Solution Resistance.
: Charge Transfer Resistance (inversely proportional to corrosion rate).
: Double Layer Capacitance.
Calculation:
Data Presentation: Inhibition Efficiency vs. Concentration
Typical expected values for a high-performance triazole inhibitor.
Concentration (mM)
()
()
Inhibition Efficiency (IE%)
Blank (0.0)
25.4
180.5
-
0.1
145.2
95.2
82.5%
0.5
320.8
62.1
92.1%
1.0
485.5
45.3
94.8%
5.0
510.1
42.0
95.0%
Visualization: Adsorption Mechanism
Caption: Schematic of triazole adsorption blocking corrosive ion attack on metal surfaces.[1]
Section 2: Functional Polymers & Bio-Materials
Target Audience: Drug Delivery Specialists, Polymer Chemists.
The 1,2,3-triazole linkage, generated via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of modern materials synthesis. In drug delivery, the triazole ring serves as a bio-isostere (mimicking amide bonds) that is stable against metabolic degradation (proteases), making it ideal for crosslinking hydrogels or conjugating drugs to polymer backbones.
Protocol 2: In-Situ "Click" Crosslinking of PEG-Hydrogels
Objective: Synthesis of a chemically defined hydrogel for controlled drug release using 4-arm PEG precursors.
Materials:
Polymer A: 4-arm PEG-Alkyne (MW 10 kDa).
Polymer B: 4-arm PEG-Azide (MW 10 kDa).
Catalyst: CuSO₄·5H₂O.
Reducing Agent: Sodium Ascorbate (NaAsc).
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – Critical for protecting biomolecules from Cu-induced oxidation.
Workflow:
Precursor Dissolution: Dissolve PEG-Alkyne and PEG-Azide separately in PBS (pH 7.4) to a concentration of 10% w/v.
Catalyst Complex Preparation:
Mix CuSO₄ (100 mM in water) and THPTA (200 mM in water) in a 1:2 molar ratio.
Allow the blue complex to form (5 mins).
Crosslinking Reaction:
Mix equal volumes of Polymer A and Polymer B solutions in a mold.
Add the Cu-THPTA complex (final conc. 1 mM Cu).
Add Sodium Ascorbate (final conc. 5 mM) to initiate the reaction (Cu²⁺
Cu⁺).
Gelation: Incubate at 37°C. Gelation should occur within 5–15 minutes depending on catalyst concentration.
Purification (Critical Step): Wash the hydrogel with EDTA solution (10 mM) for 24 hours to chelate and remove cytotoxic copper residues before cell seeding.
Visualization: Click Chemistry Workflow
Caption: Step-growth polymerization pathway for triazole-linked hydrogels.
Triazole derivatives act as excellent linkers in "Push-Pull" fluorescent systems. The triazole ring can coordinate heavy metals (quenching fluorescence via PET) or facilitate Intramolecular Charge Transfer (ICT) when linked to fluorophores like anthracene or coumarin.
Protocol 3: Fluorescence "Turn-On" Assay for Zn²⁺ Detection
Objective: Validate a triazole-anthracene probe for detecting Zinc ions (Zn²⁺) in aqueous media.
Stock Preparation: Prepare a 1 mM stock solution of the Probe in Acetonitrile.
Sample Preparation: Dilute stock to 10
M in the buffer mixture (Quartz cuvette).
Excitation Scan: Determine
(typically ~365 nm for anthracene derivatives).
Titration:
Record the initial emission spectrum (380–600 nm).
Add aliquots of Zn(ClO₄)₂ solution (0 to 5 equivalents).
Mix for 1 minute and record spectrum after each addition.
Validation: Plot Fluorescence Intensity (
) at vs. [Zn²⁺].
Self-Validation Check: Add EDTA (excess) to the cuvette. Fluorescence should return to baseline, confirming reversibility and complexation mechanism.
Visualization: Sensing Mechanism (PET)
Caption: "Turn-On" sensing mechanism via inhibition of Photoinduced Electron Transfer (PET).
References
Verma, C., et al. (2021). "An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces." International Journal of Molecular Sciences.
Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. (Foundational reference for Click Chemistry protocols).
Zhou, Y., et al. (2016). "A Triazole-Containing Metal–Organic Framework as a Highly Effective and Substrate Size-Dependent Catalyst for CO2 Conversion." Journal of the American Chemical Society. [2]
Haldar, Y., et al. (2024). "A highly sensitive triazole-based perfectly water soluble novel bis-Schiff base reversible fluorescent-colorimetric chemosensor for fast detection of Pb2+ ions." RSC Advances.
Khandelwal, R., et al. (2024).[3] "Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review." Bioorganic & Medicinal Chemistry Letters.
Technical Support Center: Navigating the Solubility Challenges of 3-Ethenyltriazole-4-carboxylic Acid
Welcome to the technical support center for 3-ethenyltriazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions f...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-ethenyltriazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this compound. Our aim is to equip you with the knowledge to anticipate and overcome these issues, ensuring the smooth progress of your experiments.
Understanding the Molecule: The Root of Solubility Issues
3-Ethenyltriazole-4-carboxylic acid possesses a unique chemical architecture that contributes to its often-problematic solubility profile. The presence of the carboxylic acid group suggests pH-dependent aqueous solubility, while the triazole ring, with its capacity for hydrogen bonding, and the ethenyl (vinyl) group, which adds a degree of non-polarity, create a delicate balance of hydrophilic and hydrophobic character. The triazole ring itself is a polar heterocycle, and unsubstituted 1H-1,2,4-triazole is known to be soluble in water and polar organic solvents. However, the addition of a carboxylic acid and a vinyl group modifies these properties, often leading to poor solubility in a range of common solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-ethenyltriazole-4-carboxylic acid not dissolving in water?
A1: The limited aqueous solubility of 3-ethenyltriazole-4-carboxylic acid in neutral water is primarily due to the protonated (non-ionized) state of the carboxylic acid group. In its neutral form, the molecule is less polar and thus less readily solvated by water molecules. The overall crystal lattice energy of the solid compound also plays a significant role; if this energy is high, it will be more difficult for water molecules to break apart the crystal structure and solvate individual molecules.
Q2: I'm observing precipitation when I dilute my DMSO stock solution with an aqueous buffer. What is happening?
A2: This is a common phenomenon known as "antisolvent precipitation." 3-Ethenyltriazole-4-carboxylic acid is likely more soluble in a polar aprotic solvent like DMSO. When you introduce this DMSO stock solution into an aqueous buffer (the antisolvent), the overall polarity of the solvent system changes dramatically. The compound, now in a less favorable solvent environment, crashes out of solution as a precipitate.
Q3: Can I heat the solvent to dissolve my compound?
A3: Gentle heating can be a useful technique to increase the rate of dissolution and, in some cases, the solubility. However, it is crucial to first establish the thermal stability of 3-ethenyltriazole-4-carboxylic acid in your chosen solvent to avoid degradation. For compounds with limited thermal stability, prolonged heating or high temperatures should be avoided. Always monitor for any color changes or the appearance of new peaks in your analytical chromatograms (e.g., HPLC) after heating.
Q4: Are there any general trends for the solubility of triazole-based carboxylic acids?
A4: Generally, triazole-containing compounds exhibit a degree of polarity that lends them to solubility in polar solvents. For triazole carboxylic acids, solubility is significantly influenced by pH. They tend to be more soluble in basic aqueous solutions where the carboxylic acid is deprotonated to the more polar carboxylate salt. In organic solvents, solubility is more varied. For instance, a related compound, 1,2,4-triazole-3-carboxylic acid, is reported to be slightly soluble in aqueous base, and also slightly soluble in DMSO and methanol with the aid of sonication or heat.[]
Troubleshooting Guide: A Practical Approach to Solubility Enhancement
This section provides systematic troubleshooting workflows to address common solubility issues with 3-ethenyltriazole-4-carboxylic acid.
Issue 1: Poor Solubility in Aqueous Buffers
If you are struggling to dissolve 3-ethenyltriazole-4-carboxylic acid in aqueous buffers for biological assays or other experiments, follow this decision tree:
Caption: Decision tree for addressing poor aqueous solubility.
The ionization of the carboxylic acid group is a powerful tool to enhance aqueous solubility.[2][3]
Principle: By increasing the pH of the aqueous solution above the pKa of the carboxylic acid, the equilibrium will shift towards the deprotonated, more polar, and thus more water-soluble carboxylate form.
Step-by-Step Methodology:
Estimate the pKa: The pKa of a typical carboxylic acid is around 4-5.[4] The triazole ring may slightly alter this, but this range serves as a good starting point.
Prepare a Series of Buffers: Prepare a set of buffers with increasing pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0). Common biological buffers like phosphate-buffered saline (PBS) and Tris can be used. Ensure the buffer system itself does not interact with your compound.
Equilibrate the Solution: Add a known excess of solid 3-ethenyltriazole-4-carboxylic acid to a fixed volume of each buffer in separate vials.
Agitate: Shake or stir the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Separate Solid from Supernatant: Centrifuge the samples at high speed to pellet the undissolved solid.
Quantify the Soluble Fraction: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[5]
Plot the pH-Solubility Profile: Plot the measured solubility against the corresponding pH of each buffer to determine the optimal pH for dissolution.
Issue 2: Precipitation from Organic Stock Solutions Upon Aqueous Dilution
To prevent the compound from precipitating when diluting a concentrated stock (e.g., in DMSO) into an aqueous medium, consider the following strategies:
Workflow for Preventing Precipitation
Caption: Workflow to prevent precipitation during dilution.
Protocol for Utilizing Co-solvents
Co-solvents can bridge the polarity gap between the initial organic solvent and the final aqueous medium, thereby increasing the solubility of a poorly soluble compound.[2][6]
Commonly Used Co-solvents:
Ethanol
Propylene glycol (PG)
Polyethylene glycol 400 (PEG 400)
Glycerin
Step-by-Step Methodology:
Select a Biocompatible Co-solvent: Choose a co-solvent that is compatible with your experimental system.
Prepare a Co-solvent/Aqueous Buffer Mixture: Prepare your aqueous buffer containing a small percentage of the chosen co-solvent (e.g., 1-10% v/v).
Perform the Dilution: Add the DMSO stock solution of your compound to the co-solvent-containing buffer, preferably in a dropwise manner with continuous mixing.
Observe for Precipitation: Visually inspect the solution for any signs of precipitation.
Optimize Co-solvent Concentration: If precipitation still occurs, gradually increase the percentage of the co-solvent in your buffer system. Be mindful that high concentrations of organic solvents may affect your experimental results, so always include appropriate vehicle controls.
Issue 3: Poor Solubility in Common Organic Solvents
For applications requiring dissolution in organic solvents (e.g., for chemical reactions or purification), a systematic screening approach is recommended.
Table 1: Predicted Solubility of 3-Ethenyltriazole-4-carboxylic Acid in Common Organic Solvents
Solvent Class
Solvent Examples
Predicted Solubility
Rationale & Expert Insights
Polar Aprotic
DMSO, DMF, NMP, Acetonitrile
Moderate to Good
The polar nature of the triazole ring and the carboxylic acid group should facilitate interactions with these solvents. Sonication or gentle heating may be required.
Polar Protic
Methanol, Ethanol, Isopropanol
Sparingly Soluble to Moderate
The ability to hydrogen bond with the compound should aid solubility, though the non-polar vinyl group may limit this. Heating will likely improve solubility.
Ethers
THF, 1,4-Dioxane
Poor to Sparingly Soluble
These solvents are less polar and may not effectively solvate the polar functional groups of the molecule.
Halogenated
Dichloromethane (DCM), Chloroform
Poor
The low polarity of these solvents makes them unlikely to be effective.
Non-polar
Toluene, Hexane, Heptane
Insoluble
The significant polarity of the triazole and carboxylic acid moieties will prevent dissolution in these non-polar environments.
Protocol for Organic Solvent Solubility Screening:
Aliquot the Compound: Place a small, accurately weighed amount of 3-ethenyltriazole-4-carboxylic acid (e.g., 1-5 mg) into several small vials.
Add Solvent: To each vial, add a measured volume of a different organic solvent (e.g., 0.5 mL).
Vortex at Room Temperature: Vigorously mix each vial at room temperature for several minutes.
Apply Sonication and/or Gentle Heat: If the compound does not dissolve, sonicate the vial in a water bath. If still undissolved, gently warm the vial while monitoring for any changes.
Visually Assess Solubility: Record your observations as "freely soluble," "sparingly soluble," or "insoluble" for each solvent.
Advanced Strategy: Salt Formation
For persistent solubility issues, especially in aqueous media, converting the carboxylic acid to a salt is a highly effective strategy.[7][8][9] The resulting ionic compound will have significantly improved aqueous solubility.
Principle: Reacting the carboxylic acid with a suitable base will deprotonate the acid, forming a carboxylate salt.
Common Bases for Salt Formation:
Sodium hydroxide (NaOH)
Potassium hydroxide (KOH)
Sodium bicarbonate (NaHCO₃)
Ammonia (NH₃) or organic amines (e.g., triethylamine)
General Protocol for Salt Formation:
Dissolve the Acid: Suspend the 3-ethenyltriazole-4-carboxylic acid in a suitable solvent (e.g., water, ethanol, or a mixture).
Add Base Stoichiometrically: Slowly add one molar equivalent of a solution of the chosen base while stirring.
Monitor pH: If in an aqueous system, monitor the pH to ensure it is in the basic range.
Observe Dissolution: The suspension should clarify as the soluble salt is formed.
Isolate the Salt (if required): The salt can be isolated by removing the solvent under reduced pressure or by precipitation with an antisolvent.
Caution: The stability of the resulting salt should be assessed, and it's important to confirm that the salt form does not negatively impact the intended biological or chemical activity.
References
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI. Available at: [Link]
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
Product Class 3: Carboxylic Acid Salts. Thieme. Available at: [Link]
Ultrafast Method for Simultaneous Measurement of Triazole Antifungals in Human Serum Using Online SPE/MS/MS. Agilent. Available at: [Link]
experiment 1 determination of solubility class. Available at: [Link]
Annex 4. World Health Organization (WHO). Available at: [Link]
Exp. 11 The influence of pH on solubility in water Theory:. Available at: [Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent. Available at: [Link]
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available at: [Link]
Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu. Available at: [Link]
Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. Available at: [Link]
1-Vinyl-1,2,4-triazole in copolymerization reaction with 1-vinyl-4,5,6,7-tetrahydroindole: synthesis and properties of copolymers. ResearchGate. Available at: [Link]
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Available at: [Link]
Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity. ResearchGate. Available at: [Link]
1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]
New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies. ResearchGate. Available at: [Link]
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]
Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Available at: [Link]
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]
Principles of Salt Formation. ResearchGate. Available at: [Link]
Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]
1,2,4-Triazole-3(5)-thiol. Organic Syntheses Procedure. Available at: [Link]
Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. Available at: [Link]
Strategy for the Prediction and Selection of Drug Substance Salt Forms. Available at: [Link]
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry. Available at: [Link]
Synthesis and determination of pKa values of some new 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents.. Semantic Scholar. Available at: [Link]
Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. ResearchGate. Available at: [Link]
Solid-phase organic synthesis of vinyl-substituted 1,2,4-triazoles based on polymer-supported α-selenopropionic acid. arkat usa. Available at: [Link]
Technical Support Center: Optimization of Reaction Conditions for Triazole Derivatization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for triazole derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for triazole derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry." Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding the CuAAC reaction.
Q1: My CuAAC reaction is sluggish or failing completely. What are the most likely causes?
A: Failure of a CuAAC reaction typically points to one of three core issues: the catalyst, the reagents, or the reaction environment. The most common culprit is the inactivation of the copper(I) catalyst. Cu(I) is the active catalytic species, but it is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Another frequent issue is the purity of the azide and alkyne starting materials; impurities can poison the catalyst.[2] Finally, inappropriate solvent choice or the presence of coordinating functional groups on your substrates can inhibit the reaction.
Q2: How do I choose the right copper source and ligand for my reaction?
A: The choice of copper source is often a matter of convenience, with copper(II) sulfate (CuSO₄) being the most common, as it is readily reduced in situ to Cu(I) by sodium ascorbate.[3] The more critical choice is the ligand. The ligand's primary roles are to stabilize the Cu(I) oxidation state against oxidation and disproportionation, and to accelerate the cycloaddition.[3][4] For reactions in aqueous media, especially bioconjugations, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are excellent choices.[5] For organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common and effective option.[4] The choice can be substrate-dependent, and for challenging conjugations, screening a few ligands may be necessary.[6]
Q3: What is the optimal solvent for a CuAAC reaction?
A: CuAAC reactions are remarkably versatile and can be performed in a wide variety of solvents.[7] The optimal choice depends on the solubility of your substrates. For many applications, particularly in bioconjugation, aqueous buffers are used.[1] Mixtures of water and a co-solvent like tert-butanol (t-BuOH), DMSO, or THF are very common and can help solubilize a broad range of reactants.[2][7][8] It is critical to avoid solvents that can strongly coordinate to the copper catalyst and inhibit the reaction, with acetonitrile being a notable example.[1][9]
Q4: My reaction produces a mixture of 1,4- and 1,5-disubstituted triazoles. How can I control the regioselectivity?
A: This is a common issue in uncatalyzed thermal azide-alkyne cycloadditions (Huisgen cycloaddition), which often yield mixtures of regioisomers.[10][11] The beauty of the catalyzed "click" reactions is their exquisite regioselectivity. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) almost exclusively yields the 1,4-disubstituted triazole isomer.[10][12] If the 1,5-disubstituted regioisomer is desired, a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) should be employed.[7][10]
Q5: I'm working with sensitive proteins. How can I minimize damage during the labeling reaction?
A: This is a critical consideration in bioconjugation. The combination of copper and a reducing agent like ascorbate can generate reactive oxygen species (ROS), which can lead to oxidative damage of biomolecules.[5][13] To mitigate this, several strategies are employed:
Use a Ligand: A chelating ligand is essential. It not only accelerates the reaction (reducing the required reaction time and catalyst concentration) but can also act as a sacrificial reductant.[3][14]
Maintain Stoichiometry: It is recommended to use at least five equivalents of a water-soluble ligand like THPTA relative to the copper salt.[5]
Additives: The addition of aminoguanidine can help intercept reactive byproducts of ascorbate oxidation that might otherwise modify protein residues.[5]
Degas Solutions: Thoroughly degassing all buffers and solutions before initiating the reaction will minimize the presence of oxygen, the primary driver of ROS formation.[1]
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific experimental problems in a question-and-answer format.
Problem
Potential Causes
Troubleshooting Steps & Explanations
No Reaction or Very Low Yield
1. Inactive Catalyst: Cu(I) has been oxidized to Cu(II). This is the most common cause.[1] 2. Poor Reagent Quality: Impurities in the azide or alkyne starting materials. 3. Inhibitors Present: Substrate contains functional groups (e.g., thiols) that chelate copper, or the solvent/buffer is incompatible (e.g., acetonitrile, Tris).[1][4] 4. Incorrect Stoichiometry: Suboptimal ratio of reactants, copper, ligand, or reducing agent.
1. Address Catalyst Activity: a. Degas Rigorously: Sparge all solvents and the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes before adding the copper source and reducing agent. Maintain an inert atmosphere throughout the reaction. b. Use Fresh Reducing Agent: Prepare a fresh stock solution of sodium ascorbate for each experiment. Ascorbate solutions can degrade over time when exposed to air. c. Correct Order of Addition: Premix the copper salt (e.g., CuSO₄) and the ligand before adding them to the solution containing the azide and alkyne. Add the sodium ascorbate last to initiate the reaction.[5][13] Adding ascorbate directly to copper without a ligand can promote side reactions.[5][13] 2. Verify Reagent Quality: a. Confirm the structure and purity of your azide and alkyne via NMR and/or mass spectrometry. b. If synthesized in-house, ensure they are thoroughly purified. 3. Eliminate Inhibitors: a. If your substrate contains thiols, consider using an excess of copper and ligand, as the thiol may bind a portion of the catalyst.[14] b. Switch to a non-coordinating buffer if using Tris or other known inhibitors. c. Ensure your solvent is not acetonitrile.[1]
Inconsistent Yields Between Batches
1. Variable Oxygen Exposure: Inconsistent degassing procedures. 2. Reagent Degradation: Using old or improperly stored stock solutions (especially sodium ascorbate). 3. Inaccurate Measurements: Small variations in the concentration of limiting reagents or catalyst components.
1. Standardize Procedures: a. Implement a consistent and thorough degassing protocol for every experiment. b. Always use freshly prepared stock solutions for the catalyst system. 2. Perform a Control Reaction: a. Run a small-scale control reaction with known, reliable substrates to confirm the activity of your catalyst system before committing your valuable materials. A fluorogenic azide can be useful for rapid optimization.[14]
Formation of Side Products (e.g., Alkyne Dimerization)
1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser coupling), a common side reaction.[4] 2. Insufficient Reducing Agent: The reaction runs out of ascorbate, allowing Cu(II) to accumulate, which can mediate homocoupling.
1. Enhance Oxygen Exclusion: a. Improve degassing procedures. Ensure the reaction vessel is well-sealed under an inert atmosphere. 2. Optimize Reducing Agent: a. Ensure an adequate excess of sodium ascorbate is present throughout the reaction.
Difficulty Purifying the Triazole Product
1. Co-elution with Ligand: Hydrophobic ligands like TBTA can sometimes co-elute with the product during column chromatography. 2. Product is a Salt: If the triazole product is a salt, it may have very different solubility and chromatographic behavior.[15] 3. Residual Copper: The final product may be contaminated with copper.
1. Purification Strategy: a. For TBTA, an acid wash can sometimes help by protonating the ligand and moving it to the aqueous phase. Alternatively, switch to a more polar, water-soluble ligand that is easily removed during an aqueous workup. b. If the product is a salt, an acid-base workup might be necessary to convert it to the free base before attempting silica gel chromatography.[15] c. To remove copper, wash the organic layer with an aqueous solution of EDTA or ammonium hydroxide, which will chelate and extract the copper ions.
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for CuAAC in a Water/t-Butanol Solvent System
This protocol is a robust starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Ligand (e.g., THPTA for aqueous systems, 1.1 equiv relative to copper)
Solvent: Degassed mixture of deionized water and t-butanol (e.g., 1:1 v/v)
Procedure:
Reactant Preparation: In a reaction vessel, dissolve the alkyne (1.0 equiv) and azide (1.1 equiv) in the desired volume of the degassed water/t-butanol solvent mixture.
Catalyst Preparation: In a separate small vial, prepare a fresh stock solution of CuSO₄·5H₂O and the ligand in degassed water. In another vial, prepare a fresh stock solution of sodium ascorbate in degassed water.
Reaction Initiation: To the stirred solution of alkyne and azide, add the premixed CuSO₄/ligand solution.
Final Addition: Add the sodium ascorbate solution to the reaction mixture. The reaction is often accompanied by a slight color change.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed.
Work-up:
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper, followed by a brine wash.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Workflows
The following diagrams illustrate the logical steps for troubleshooting and optimizing your CuAAC reactions.
Caption: A step-by-step troubleshooting workflow for failed CuAAC reactions.
Caption: Interrelationship of key factors for successful CuAAC reaction optimization.
References
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. [Link]
Tummatorn, J., & Spilling, C. D. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry, 28(7), 1833-1837. [Link]
Cushman, D. R. (1981). Purification of triazoles. U.S.
Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 984227. [Link]
Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 984227. [Link]
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(1), 220-231. [Link]
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]
Wang, Q. (2011). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. University of Houston. [Link]
Various Authors. (2018). Best solvent for azide alkyne cycloaddition? ResearchGate. [Link]
Tummatorn, J., & Spilling, C. D. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis. PubMed. [Link]
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
Sangroniz, A., Sangroniz, L., Gonzalez-Perez, M., Fernandez-Berridi, M. J., & Sardon, H. (2019). Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. ACS Omega, 4(7), 12157-12164. [Link]
Various Authors. (2023). A Recent Concept of Importance: Click Chemistry. Journal of Drug Delivery and Therapeutics, 13(5), 134-142. [Link]
Various Authors. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics, 5(1), 24-46. [Link]
Chen, C. Y., He, W., & Toste, F. D. (2019). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 84(15), 9475-9484. [Link]
Wang, Y., Cai, C., & Wu, Y. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 36039. [Link]
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076-1101. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
Ghosh, S., Ros, A., & Pericàs, M. A. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48039-48050. [Link]
Various Authors. (2019). Synthetic steps involved in the preparation of triazole derivatives of 4,4'-disubstituted benzophenones. ResearchGate. [Link]
Various Authors. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888329. [Link]
Alonso, F., & Moglie, Y. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015. [Link]
Reddy, R. S., & Lee, J. (2013). Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations. Organic Letters, 15(19), 5004-5007. [Link]
De-Qi, Y., & De-Li, C. (2019). Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics, 44(9), 1109-1118. [Link]
Singh, M. (2021, January 15). Unbelievable Challenges in Triazole Synthesis! [Video]. YouTube. [Link]
"comparative study of reactivity between 1,2,3- and 1,2,4-triazole carboxylic acids"
Executive Summary This guide provides a technical comparison of 1,2,3-triazole-4-carboxylic acid and 1,2,4-triazole-3-carboxylic acid , focusing on their utility in medicinal chemistry and materials science. While both s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of 1,2,3-triazole-4-carboxylic acid and 1,2,4-triazole-3-carboxylic acid , focusing on their utility in medicinal chemistry and materials science. While both serve as bioisosteres for amides and carboxylic acids, their reactivity profiles differ fundamentally:
1,2,3-Triazole-4-carboxylic acid is synthetically robust, modular (via "Click" chemistry), and generally stable to standard coupling conditions.
1,2,4-Triazole-3-carboxylic acid is prone to thermal decarboxylation and tautomeric complexity, often requiring indirect synthetic routes (e.g., via esters or trichloromethyl intermediates) to avoid decomposition.
Physicochemical Profile & Acidity
The electronic structure of the triazole ring significantly influences the acidity of the attached carboxyl group and the stability of the molecule.
Comparative Data Table
Feature
1,2,3-Triazole-4-carboxylic acid
1,2,4-Triazole-3-carboxylic acid
Structure
Vicinal nitrogens (N1, N2, N3)
Distal nitrogens (N1, N2, N4)
Carboxylic Acid pKa
~3.0 – 3.5 (Electron-deficient ring increases acidity relative to benzoic acid)
~3.2 – 3.8 (Comparable, but ring tautomerism complicates measurement)
Ring pKa (Protonated)
~1.2 (Very weak base)
~2.2 (Weak base, protonates at N4)
Ring pKa (Neutral)
~9.3 (Weak acid, N-H deprotonation)
~10.3 (Weak acid, N-H deprotonation)
Tautomerism
1H- and 2H- tautomers (2H is often more stable in solution)
1H-, 2H-, and 4H- tautomers (highly solvent dependent)
Thermal Stability
High (Stable >150°C typically)
Low (Decarboxylates >130°C or under acidic activation)
Primary Synthesis
CuAAC (Click Chemistry)
Condensation (Hydrazine + Oxalic derivatives)
Tautomerism and Reactivity
The tautomeric equilibrium dictates the nucleophilicity of the ring nitrogens during coupling reactions.
Figure 1: Tautomeric forms of triazole carboxylic acids. The 1,2,4-isomer's multiple tautomers can lead to regioselectivity issues during N-alkylation if not carefully controlled.
Reactivity Analysis: The Decarboxylation Challenge
The most critical distinction for the synthetic chemist is the stability of the C-COOH bond .
1,2,4-Triazole-3-carboxylic Acid: The "Achilles Heel"
This isomer is chemically fragile. The electron-deficient nature of the 1,2,4-triazole ring, combined with the specific arrangement of nitrogens, facilitates thermal decarboxylation .
Mechanism: Protonation of the ring (specifically at N4) or formation of an acyl intermediate can lower the activation energy for loss of CO₂.
Consequence: Direct activation of the free acid (e.g., using SOCl₂ or oxalyl chloride) often leads to gas evolution and formation of the unsubstituted triazole.
Workaround: Synthetic routes almost exclusively use esters (methyl/ethyl 1,2,4-triazole-3-carboxylate) or trichloromethyl precursors, which are converted to amides directly without passing through the free acid chloride.
1,2,3-Triazole-4-carboxylic Acid: The "Robust Block"
This isomer is kinetically stable.
Mechanism: The 1,2,3-arrangement does not facilitate the same low-energy decarboxylation pathway. Decarboxylation usually requires radical conditions (e.g., photoredox catalysis) or extreme temperatures (>200°C).
Utility: It can be treated like a standard aromatic carboxylic acid. Standard coupling reagents (HATU, EDC, DCC) work with high efficiency.
Experimental Protocols
Protocol A: Robust Amide Coupling of 1,2,3-Triazole-4-COOH
Objective: Synthesis of an amide derivative using standard peptide coupling conditions. This protocol validates the stability of the 1,2,3-isomer.[1]
Dissolution: Dissolve 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂).
Activation: Add DIPEA (2.5 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes. Note: The solution typically turns yellow/orange, indicating active ester formation.
Coupling: Add the amine (1.1 mmol) dropwise.
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC or LC-MS.
Workup: Dilute with EtOAc (30 mL), wash with 1M HCl (2x), sat. NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate.
Purification: Silica gel chromatography (typically MeOH/DCM gradient).
Expected Outcome: High yield (>85%) of the amide with no decarboxylated byproduct.
Protocol B: "Safe" Functionalization of 1,2,4-Triazole-3-COOH
Objective: Synthesis of an amide derivative avoiding the free acid chloride to prevent decarboxylation.
Catalyst: NaOMe (0.1 equiv) or simple thermal heating
Procedure:
Preparation: Charge a reaction vial with Methyl 1H-1,2,4-triazole-3-carboxylate (1.0 mmol) and Methanol (3 mL).
Addition: Add the amine (2.0 mmol). Note: Excess amine drives the equilibrium.
Reaction:
Method A (Reactive Amines): Stir at room temperature for 24 hours.
Method B (Unreactive Amines): Heat to reflux (65°C) for 6–12 hours.
Monitoring: Monitor consumption of the methyl ester by TLC. Crucial: Do not use acid workup if the product is acid-sensitive.
Workup: Concentrate the solvent. Triturate the residue with cold ether or ethanol to precipitate the amide product.
Why this works: Direct aminolysis of the ester bypasses the high-energy acyl chloride intermediate and the acidic conditions that trigger decarboxylation.
Synthetic Decision Guide
Use this logic flow to select the correct isomer and synthetic strategy for your drug discovery campaign.
Figure 2: Synthetic decision tree highlighting the critical process divergence for the 1,2,4-isomer.
References
Synthesis and properties of 1,2,3-triazoles
Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review
A Comparative Guide to Bioconjugation: Evaluating the Potential of 3-Ethenyltriazole-4-carboxylic Acid Against Established Chemistries
In the landscape of biotherapeutics and diagnostics, the covalent linkage of molecules to proteins—a process known as bioconjugation—is a cornerstone technology. The choice of conjugation chemistry profoundly impacts the...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of biotherapeutics and diagnostics, the covalent linkage of molecules to proteins—a process known as bioconjugation—is a cornerstone technology. The choice of conjugation chemistry profoundly impacts the stability, homogeneity, and ultimate efficacy of the resulting product, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins for imaging.
This guide provides a comparative analysis of a novel, theoretical reagent, 3-Ethenyltriazole-4-carboxylic acid , against two titans of the bioconjugation world: the workhorse Maleimide-Thiol reaction and the gold-standard "click chemistry," Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .
While maleimide chemistry is widely adopted for its efficiency, the stability of the resulting thioether bond is a known liability, often undergoing a retro-Michael reaction in vivo which can lead to premature payload release.[1][2] This has spurred the development of more stable and bioorthogonal chemistries like SPAAC. Here, we propose and evaluate the potential of 3-Ethenyltriazole-4-carboxylic acid as a novel cysteine-reactive moiety that may offer a more stable alternative to maleimides. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these approaches and to design robust validation experiments for new bioconjugation reagents.
Part 1: The Chemistry of Conjugation - Mechanisms and Rationale
Understanding the underlying reaction mechanisms is critical to appreciating the strengths and weaknesses of each technique.
The Established Standard: Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol group (primarily from a cysteine residue) is a Michael addition. It is highly efficient and selective for thiols at a physiological pH of 6.5-7.5.[3] This has made it a go-to method for cysteine-specific modification.[4]
However, the succinimidyl thioether linkage formed is susceptible to reversal via a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the bloodstream.[1] This instability can compromise the therapeutic window of an ADC by releasing the cytotoxic payload off-target.[1]
The Bioorthogonal Benchmark: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a premier example of bioorthogonal "click chemistry." It involves the reaction of a strained cyclooctyne (like DBCO) with an azide.[5] This reaction is extremely specific, proceeding with high yield under physiological conditions without interfering with native biological functional groups.[5][6] The resulting triazole linkage is exceptionally stable. The primary consideration for SPAAC is the need to introduce either the azide or the cyclooctyne into the protein and payload, often through genetic engineering for site-specificity or by using bifunctional linkers.[5]
A Novel Challenger: 3-Ethenyltriazole-4-carboxylic Acid (Hypothesized Mechanism)
We propose that 3-Ethenyltriazole-4-carboxylic acid could function as a novel cysteine-reactive agent. The vinyl (ethenyl) group, activated by the electron-withdrawing triazole ring, is hypothesized to undergo a highly selective Michael addition with the nucleophilic thiol of a cysteine residue. This is analogous to the reactivity of other vinylheteroarenes, which have been shown to form stable thioether bonds with cysteine residues.[7] The key advantage this scaffold might offer over maleimides is the formation of a more stable conjugate, less prone to the retro-Michael reaction that plagues maleimide-based adducts.[7]
Caption: Hypothesized reaction mechanism for 3-Ethenyltriazole-4-carboxylic acid.
Part 2: Quantitative Performance Comparison
The suitability of a bioconjugation method is determined by its efficiency, speed, and the stability of the final product. The following table summarizes key quantitative data for our established methods and outlines the target metrics for our proposed challenger.
Limited; susceptible to retro-Michael reaction and thiol exchange[1][2]
Very High
TBD (Hypothesized: High)
Part 3: Experimental Design for Benchmarking
To validate the potential of 3-Ethenyltriazole-4-carboxylic acid, a rigorous head-to-head comparison is required. This section provides a detailed experimental protocol for such a study.
Overall Experimental Workflow
The workflow is designed to prepare a model protein, perform parallel conjugation reactions, and analyze the outcomes to determine efficiency, kinetics, and stability.
Caption: Workflow for benchmarking bioconjugation reagents.
Detailed Step-by-Step Protocol
Objective: To compare the conjugation efficiency, kinetics, and stability of 3-Ethenyltriazole-4-carboxylic acid, a maleimide derivative, and a SPAAC reagent using a cysteine-engineered antibody fragment (Fab) as a model protein.
Materials:
Cysteine-engineered Fab fragment (e.g., with a single engineered cysteine on the heavy chain).
Dissolve the lyophilized Fab fragment in PBS to a concentration of 5 mg/mL.[8]
To reduce the engineered inter-chain disulfide bond and expose the reactive cysteine, add a 10-fold molar excess of TCEP.
Incubate at 37°C for 60 minutes.
Immediately remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.[4][8] The recovered protein is now ready for conjugation.
Conjugation Reactions:
Divide the reduced Fab solution into three equal aliquots.
To each aliquot, add a 10-fold molar excess of the respective conjugation reagent (dissolved in DMSO).
Reaction A (Novel Reagent): Add 3-Ethenyltriazole-4-carboxylic acid.
Reaction B (Maleimide Control): Add Maleimide-PEG4-Biotin.
Reaction C (SPAAC Control): Note: This requires a separate batch of Fab pre-functionalized with an azide. Add DBCO-PEG4-Biotin.
Incubate all reactions at room temperature. To monitor kinetics, take small aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes) and quench the reaction by adding an excess of N-acetylcysteine.
Analysis of Conjugation Efficiency and Kinetics:
Analyze the quenched aliquots by LC-MS. Deconvolute the mass spectra to determine the relative abundance of unconjugated Fab, singly conjugated Fab, and doubly conjugated Fab.
Plot the percentage of conjugated Fab versus time to determine the reaction kinetics for each method.
Purification of Bulk Conjugates:
Allow the remaining bulk reactions to proceed for 2 hours.
Purify the resulting conjugates from excess reagent using SEC-HPLC.
Stability Assessment:
Incubate each of the purified conjugates in PBS containing a physiological concentration of glutathione (5 mM) at 37°C.
Take aliquots at various time points (e.g., 1, 6, 24, 48 hours).
Analyze the aliquots by LC-MS to quantify the amount of intact conjugate versus de-conjugated protein or glutathione-adducts. This will provide a direct measure of the stability of the formed linkage.[2]
Part 4: Conclusion and Future Outlook
This guide outlines a clear rationale and experimental framework for evaluating the potential of 3-Ethenyltriazole-4-carboxylic acid as a novel bioconjugation reagent. By benchmarking it against the widely used maleimide-thiol chemistry and the high-performance SPAAC reaction, we can generate the necessary data to assess its key performance attributes: reaction efficiency, kinetics, and, most critically, the stability of the resulting conjugate.
The development of new bioconjugation tools is essential for advancing therapeutic and diagnostic technologies.[9][10] While maleimide chemistry has served the field well, its inherent instability remains a significant drawback.[1] If the hypothesized reaction of 3-Ethenyltriazole-4-carboxylic acid with cysteine proves to be efficient and yields a more stable linkage, it could represent a valuable new tool in the bioconjugation toolbox, offering a superior alternative for the development of robust and effective protein conjugates. The proposed experimental protocol provides a self-validating system to rigorously test this hypothesis.
References
Expanding (Bio)
A Head-to-Head Comparison of Bioconjugation Methods: Click Chemistry vs. Traditional Approaches. Benchchem.
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry.
Bioconjug
Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters.
Conjugation with either SPAAC or maleimide‐thiol click chemistry does...
Bioconjug
Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjug
Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Samara Journal of Science.
Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. YouTube.
Thiol-yne reaction. Wikipedia.
Comparison of Cyclic and Linear PEG Conjugates.
Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. PubMed.
Bioconjugation Reaction Engineering and Kinetics Simul
Protein DNA Bioconjug
Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Wiley Online Library.
Operational Guide: Safe Handling and Disposal of 3-Ethenyltriazole-4-carboxylic acid
Core Directive & Hazard Architecture Handling 3-Ethenyltriazole-4-carboxylic acid requires a nuanced approach that goes beyond standard organic acid protocols. As a researcher, you are managing a molecule with dual react...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Hazard Architecture
Handling 3-Ethenyltriazole-4-carboxylic acid requires a nuanced approach that goes beyond standard organic acid protocols. As a researcher, you are managing a molecule with dual reactivity: the carboxylic acid functionality (corrosive, pH-dependent solubility) and the ethenyl (vinyl) group (polymerization risk, exothermic reactivity).
The Safety Paradox:
Standard neutralization of the acid group generates heat. For a vinyl-substituted compound, this heat can inadvertently trigger uncontrolled radical polymerization, leading to sealed-container ruptures. Do not treat this simply as "acid waste."
Physiochemical Safety Profile
Data approximated based on functional group analysis of vinyl-triazoles.
Property
Value / Characteristic
Operational Implication
Reactivity
High (Vinyl group)
Susceptible to radical polymerization.[1] May require stabilization (e.g., MEHQ) for long-term storage.
Acidity (pKa)
~3.5 - 4.2 (Carboxylic acid)
Corrosive to mucous membranes. Requires acid-resistant PPE.
Solubility
Water (pH dependent), Polar Organics (DMSO, MeOH)
High water solubility increases aquatic toxicity risks; do not release to drains.
Must be segregated from oxidizers and strong bases.
Pre-Disposal Validation Protocols
Before moving the material to waste streams, you must validate its stability. This is your Self-Validating System .
Protocol A: Polymerization Check
Perform this check if the material has been stored for >3 months or exposed to heat/light.
Visual Inspection: Look for cloudiness, viscosity changes, or glass-like solids at the bottom of the vial.
Solubility Test: Dissolve a small aliquot (10 mg) in Methanol.
Clear solution: Monomer is intact. Proceed to standard disposal.
Insoluble gel/precipitate: Polymerization has occurred. Material is now an inert solid waste (treat as polymeric hazardous waste).
Protocol B: Peroxide/Radical Scavenging
The vinyl group is sensitive to free radicals. If the waste solution contains oxidizers or initiators (e.g., AIBN, Peroxides):
Quench: Add a reducing agent (e.g., Sodium Thiosulfate) to neutralize oxidizers before adding the triazole waste to the container.
Stabilize: If accumulating a large liquid volume (>500 mL) over time, add 200 ppm MEHQ (Monomethyl ether of hydroquinone) to inhibit polymerization in the waste drum.
Disposal Workflows
Method 1: Solid Waste (Preferred)
Best for: Pure compound, recrystallization mother liquors, or polymerized material.
Packaging: Place solid material in a screw-top high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Destruction: Route for High-Temperature Incineration .
Why: The triazole ring is thermally stable. Standard low-temp incineration may release nitrogen oxides (NOx). High-temp incineration ensures complete mineralization.
Method 2: Liquid Waste (Aqueous/Organic Mixtures)
Best for: Reaction mixtures, HPLC waste.
CRITICAL WARNING: Do not pour directly into a "General Organic Waste" drum containing strong bases or oxidizers.
Segregation: Use a dedicated waste stream for "Halogen-Free Organic Acids."
pH Adjustment (If required by site EHS):
Step: Dilute the waste 1:5 with water/ice.
Step: Slowly add 1M NaOH or Sodium Bicarbonate while stirring.
Control: Monitor temperature. Do not let T > 30°C . If it heats up, stop and add ice. Heat triggers the vinyl group.
Target: pH 6-8.
Final Container: Transfer to an HDPE waste drum.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for disposing of 3-Ethenyltriazole-4-carboxylic acid, ensuring safety at every branch.
Figure 1: Decision tree for the safe categorization and disposal of reactive triazole intermediates.
Emergency Procedures (Spill Management)
Scenario: You drop a 5g vial of solid 3-Ethenyltriazole-4-carboxylic acid on the floor.
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 or half-mask respirator to prevent inhalation of the triazole dust.
Dry Spill (Powder):
Do NOT use a wet mop initially (creates corrosive acid).
Cover with a dry absorbent pad or sweep gently into a dustpan using a brush.
Place in a solid waste container.
Then wipe the surface with a mild Sodium Bicarbonate solution to neutralize residues.
Wet Spill (Solution):
Cover with Acid Neutralizer (e.g., Sodium Carbonate/Clay mixture).
Wait for foaming to cease (indicates neutralization).
Scoop up the resulting sludge as hazardous chemical waste.
References
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261).[Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 1,2,4-Triazole derivatives and reactivity profiles.[1][2][3][4][Link]
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets.[Link]